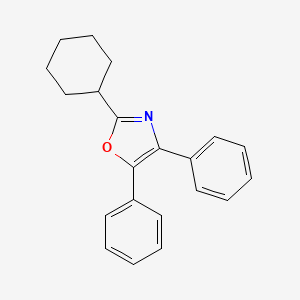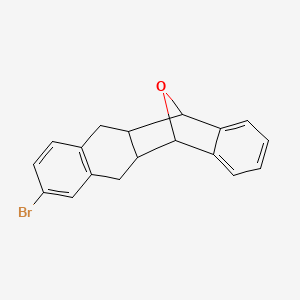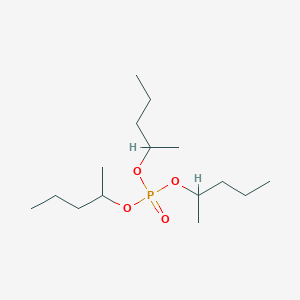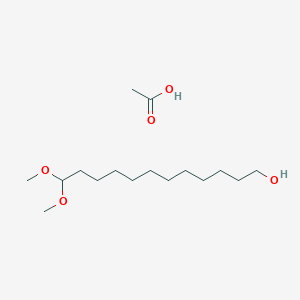
Acetic acid--12,12-dimethoxydodecan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) is a chemical compound that combines acetic acid with 12,12-dimethoxydodecan-1-ol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–12,12-dimethoxydodecan-1-ol (1/1) typically involves the esterification of acetic acid with 12,12-dimethoxydodecan-1-ol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the acetic acid and the alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, aldehydes, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism by which acetic acid–12,12-dimethoxydodecan-1-ol (1/1) exerts its effects involves interactions with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing acetic acid and 12,12-dimethoxydodecan-1-ol, which can then interact with various molecular targets. These interactions can affect membrane fluidity and protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Dodecanol: A saturated 12-carbon fatty alcohol used in detergents and lubricating oils.
Acetic Acid: A simple carboxylic acid with antimicrobial properties.
Uniqueness
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) is unique due to its combination of acetic acid and a long-chain alcohol, which imparts both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and surfactants.
Properties
CAS No. |
873958-86-2 |
|---|---|
Molecular Formula |
C16H34O5 |
Molecular Weight |
306.44 g/mol |
IUPAC Name |
acetic acid;12,12-dimethoxydodecan-1-ol |
InChI |
InChI=1S/C14H30O3.C2H4O2/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13-15;1-2(3)4/h14-15H,3-13H2,1-2H3;1H3,(H,3,4) |
InChI Key |
LCQCGCXMAXMHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC(CCCCCCCCCCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


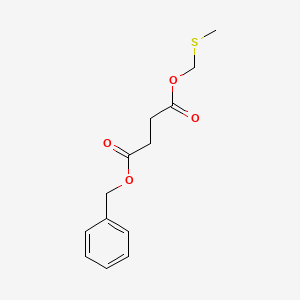
![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
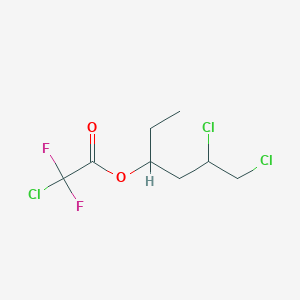
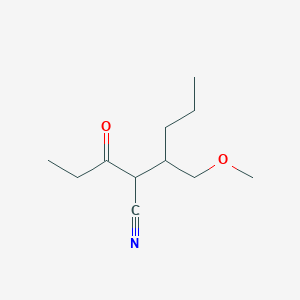

![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)
![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
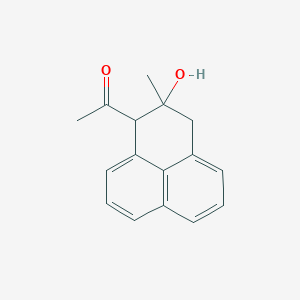
![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
